molecular formula C18H27N3O4S B132218 [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate CAS No. 147126-73-6

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Cat. No. B132218
CAS RN: 147126-73-6
M. Wt: 381.5 g/mol
InChI Key: QMYKWNYBSBURDT-KMHLDAKGSA-N
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Description

Lamivudine intermediate.

Future Directions

The future directions of this compound’s research and application are not clear from the available data. It may be used for research purposes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester can be achieved through a series of reactions involving starting materials such as 5-methyl-2-(1-methylethyl)cyclohexanol, 2-bromoacetic acid, 4-amino-2-oxo-1(2h)-pyrimidine, and thiolactic acid.", "Starting Materials": [ "5-methyl-2-(1-methylethyl)cyclohexanol", "2-bromoacetic acid", "4-amino-2-oxo-1(2h)-pyrimidine", "thiolactic acid" ], "Reaction": [ "1. Treatment of 5-methyl-2-(1-methylethyl)cyclohexanol with thionyl chloride to yield 5-methyl-2-(1-methylethyl)cyclohexene.", "2. Addition of 2-bromoacetic acid to 5-methyl-2-(1-methylethyl)cyclohexene in the presence of a base such as potassium carbonate to form 5-methyl-2-(1-methylethyl)cyclohexyl 2-bromoacetate.", "3. Reaction of 4-amino-2-oxo-1(2h)-pyrimidine with thiolactic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid.", "4. Deprotection of the thiol group in 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid using a reducing agent such as triethylsilane and trifluoroacetic acid to form 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid 5-hydroxymethyl.", "5. Coupling of 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid 5-hydroxymethyl with 5-methyl-2-(1-methylethyl)cyclohexyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the final product, 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester." ] }

CAS RN

147126-73-6

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12-,13+,15?,17?/m0/s1

InChI Key

QMYKWNYBSBURDT-KMHLDAKGSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Other CAS RN

147126-73-6

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Reactant of Route 5
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Reactant of Route 6
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

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